Arachidonoyl Serotonin
Overview
Description
Arachidonoyl serotonin is an endogenous lipid signaling molecule . It was first described in 1998 as an inhibitor of fatty acid amide hydrolase (FAAH) . This compound plays various roles in biological systems, and its discovery has led to exciting research avenues.
Mechanism of Action
Target of Action
Arachidonoyl Serotonin (N-arachidonoyl-serotonin, AA-5-HT) is an endogenous lipid signaling molecule . It primarily targets Fatty Acid Amide Hydrolase (FAAH) and the Transient Receptor Potential Vanilloid-type 1 (TRPV1) receptor . FAAH is an enzyme that breaks down endocannabinoids, while TRPV1 is a non-selective cation channel involved in pain perception .
Mode of Action
AA-5-HT acts as an inhibitor of FAAH and an antagonist of the TRPV1 receptor . By inhibiting FAAH, it prevents the breakdown of endocannabinoids, leading to their accumulation . As an antagonist of the TRPV1 receptor, it prevents the activation of this receptor, thereby reducing pain perception .
Biochemical Pathways
The primary biochemical pathway affected by AA-5-HT is the endocannabinoid system . This system comprises endogenous ligands, receptors, and enzymes, including FAAH . By inhibiting FAAH, AA-5-HT increases the levels of endocannabinoids, which are involved in various physiological processes, including pain perception and inflammation .
Pharmacokinetics
Its metabolism likely involves FAAH, the enzyme it inhibits .
Result of Action
AA-5-HT has been shown to have analgesic properties , reducing both acute and chronic peripheral pain . It also modulates glucagon-like peptide-1 (GLP-1) secretion in the gastrointestinal tract . Furthermore, it has been found to affect the signaling mechanisms responsible for anxiety, by inhibiting dopamine release from the Basolateral amygdala following fear behavior .
Action Environment
The action of AA-5-HT can be influenced by various environmental factors. For instance, its effects on the sleep-wake cycle were found to be influenced by the presence of molecules and chemicals that affect wake-related neurotransmitters . .
Preparation Methods
Synthetic Routes:
The synthetic preparation of arachidonoyl serotonin involves the conjugation of arachidonic acid (a polyunsaturated fatty acid) with serotonin (a neurotransmitter derived from tryptophan). The specific synthetic routes may vary, but the general approach includes amidation or esterification reactions.
Reaction Conditions:
Amidation: Arachidonic acid reacts with serotonin in the presence of a coupling agent (e.g., DCC or EDC) and a base (e.g., triethylamine) to form the amide bond.
Esterification: Alternatively, an esterification reaction can occur between arachidonic acid and serotonin, yielding the desired compound.
Industrial Production:
While industrial-scale production methods are not widely reported, research laboratories typically synthesize this compound using chemical methods.
Chemical Reactions Analysis
Arachidonoyl serotonin undergoes various reactions:
Oxidation: It can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction of the double bonds in the arachidonic acid moiety may occur.
Substitution: The amide bond can undergo substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst (e.g., palladium on carbon).
Substitution: Various nucleophiles (e.g., amines, thiols) can replace functional groups.
Major Products:
The major products depend on the specific reaction conditions. Oxidation may yield hydroperoxides, while reduction could lead to saturated derivatives.
Scientific Research Applications
Arachidonoyl serotonin has diverse applications:
Neurobiology: It modulates neurotransmitter systems, impacting pain perception and anxiety.
Gastrointestinal Tract: Present in the ileum and jejunum, it affects glucagon-like peptide-1 (GLP-1) secretion.
Sleep-Wake Cycle: It influences sleep homeostasis and wake-related neurotransmitters .
Comparison with Similar Compounds
Arachidonoyl serotonin’s uniqueness lies in its dual role as a FAAH inhibitor and TRPV1 antagonist. Similar compounds include other endocannabinoids and neurotransmitter-derived lipids.
Properties
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]icosa-5,8,11,14-tetraenamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(34)31-23-22-26-25-32-29-21-20-27(33)24-28(26)29/h6-7,9-10,12-13,15-16,20-21,24-25,32-33H,2-5,8,11,14,17-19,22-23H2,1H3,(H,31,34)/b7-6-,10-9-,13-12-,16-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDNHGXNNRLIGA-DOFZRALJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501029882 | |
Record name | N-Arachidonoylserotonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501029882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187947-37-1 | |
Record name | (5Z,8Z,11Z,14Z)-N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]-5,8,11,14-eicosatetraenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=187947-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Arachidonoylserotonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501029882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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